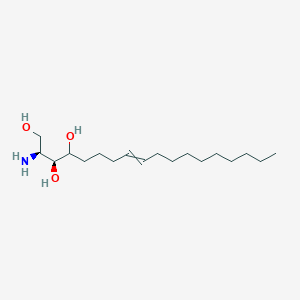

(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

253587-17-6 |

|---|---|

Molecular Formula |

C18H37NO3 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(2S,3S)-2-aminooctadec-8-ene-1,3,4-triol |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/t16-,17?,18-/m0/s1 |

InChI Key |

CQKNELOTFUSOTP-RGBJRUIASA-N |

Isomeric SMILES |

CCCCCCCCCC=CCCCC([C@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |

Origin of Product |

United States |

Contextualizing 2s,3s 2 Aminooctadec 8 Ene 1,3,4 Triol Within Long Chain Base Diversity

Sphingolipids are a class of lipids characterized by a backbone of a long-chain amino alcohol, known as a long-chain base (LCB) or sphingoid base. plantsphingolipid.org The diversity of sphingolipids arises from variations in the structure of this LCB, as well as the fatty acid attached to it and the polar head group. caymanchem.com LCBs are formed from the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA, resulting in a C18 chain. researchgate.net

(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol fits into a specific category within the broad spectrum of LCBs. Its key structural features are:

An 18-carbon chain: This is a common chain length for LCBs found in many organisms, including plants. plantsphingolipid.org

A trihydroxy structure: It possesses three hydroxyl (-OH) groups, located at positions 1, 3, and 4. LCBs are classified as dihydroxy or trihydroxy based on the number of hydroxyl groups. The initial LCB synthesized has two hydroxyl groups, and a third can be enzymatically added at the C-4 position to form a trihydroxy LCB. plantsphingolipid.org In shorthand nomenclature, trihydroxy LCBs are denoted with a "t". plantsphingolipid.org

A single double bond at the Δ8 position: The location of double bonds is a significant source of structural variation in LCBs. While Δ4 unsaturation is common in animals, Δ8 unsaturation is frequently observed in plants and fungi. plantsphingolipid.orgresearchgate.net This double bond can exist in either a cis (Z) or trans (E) configuration. researchgate.net

Based on these features, this compound is classified as a C18 trihydroxy monounsaturated LCB. In the commonly used shorthand notation for sphingolipids, it would be designated as t18:1Δ8 . This nomenclature specifies a trihydroxy ("t") LCB with 18 carbon atoms ("18") and one double bond (":1") at the eighth carbon position ("Δ8").

Table 1: Classification of Representative Long-Chain Bases

| Shorthand Name | Common Name | Number of Hydroxyl Groups | Unsaturation | Common Occurrence |

|---|---|---|---|---|

| d18:0 | Sphinganine (B43673) | 2 | Saturated | Animals, Plants, Fungi |

| d18:1Δ4 | Sphingosine (B13886) | 2 | Monounsaturated | Animals |

| t18:0 | Phytosphingosine (B30862) | 3 | Saturated | Plants, Fungi |

| t18:1Δ8 | 4-hydroxy-Δ8-sphingenine | 3 | Monounsaturated | Plants, Fungi |

Stereochemical Considerations and Isomeric Forms Relevant to Research

The biological activity and function of sphingolipids are intimately linked to their stereochemistry. The chiral centers at positions 2, 3, and 4 of the LCB backbone give rise to a number of possible stereoisomers. The notation (2S,3S) in the subject compound's name refers to the specific spatial arrangement of the amino and hydroxyl groups at the C2 and C3 positions, respectively, according to the Cahn-Ingold-Prelog priority rules. stackexchange.com

The synthesis of specific stereoisomers of LCBs and their derivatives is a significant area of research, as it allows for the investigation of the precise structural requirements for their biological functions. elsevierpure.comnih.gov For instance, the D-erythro configuration is common for many biologically active sphingolipids.

For a molecule with the structure of 2-Aminooctadec-8-ene-1,3,4-triol, several stereoisomers are possible due to the chiral centers and the geometry of the double bond. Research into the synthesis and biological roles of sphingolipids often involves the study of these various isomeric forms to understand the structure-activity relationships.

Table 2: Potential Isomeric Forms of 2-Aminooctadec-8-ene-1,3,4-triol

| Isomer Name | Stereochemistry at C2, C3, C4 | Double Bond Geometry at C8 |

|---|---|---|

| (2S,3S,4R,8E)-2-Aminooctadec-8-ene-1,3,4-triol | 2S, 3S, 4R | trans (E) |

| (2S,3S,4R,8Z)-2-Aminooctadec-8-ene-1,3,4-triol | 2S, 3S, 4R | cis (Z) |

| (2R,3R,4S,8E)-2-Aminooctadec-8-ene-1,3,4-triol | 2R, 3R, 4S | trans (E) |

| (2R,3R,4S,8Z)-2-Aminooctadec-8-ene-1,3,4-triol | 2R, 3R, 4S | cis (Z) |

Occurrence in Select Biological Systems and Research Models

Extraction and Purification Techniques from Biological Matrices

The initial step in isolating this compound involves its extraction from biological source materials, often of marine origin. Given its amphipathic nature, a common method for extraction utilizes a biphasic solvent system, such as the one developed by Folch or Bligh and Dyer, which typically employs a chloroform/methanol/water mixture. This process effectively partitions the lipids, including the target compound, into the organic phase, separating them from water-soluble components.

Following the initial extraction, a series of purification steps are necessary to isolate the compound from a complex mixture of other lipids. Saponification, or alkaline hydrolysis, is often employed to break down ester linkages in more complex lipids like triglycerides and phospholipids, thereby simplifying the lipid profile.

Further purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a fundamental step, where solvents of increasing polarity are used to elute different lipid classes. Fractions are typically monitored by thin-layer chromatography (TLC) with a ninhydrin (B49086) spray reagent to detect the presence of the primary amine in the target compound. For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reversed-phase HPLC can be employed to separate the long-chain base from closely related analogs.

Advanced Spectroscopic Characterization

Once a purified sample of this compound is obtained, its structure is elucidated using a suite of advanced spectroscopic methods.

NMR spectroscopy is a cornerstone in the structural determination of novel organic molecules. For this compound, a comprehensive set of NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

¹H-NMR: Provides information on the chemical environment of each proton, including the olefinic protons of the double bond and the protons attached to the carbon atoms bearing hydroxyl and amino groups.

¹³C-NMR and DEPT: Reveal the number of carbon atoms and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, allowing for the tracing of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule.

A representative table of expected ¹³C-NMR chemical shifts for a similar compound, (E)-2-amino-8-octadecene-1,3,4-triol, is provided below. While the stereochemistry at the double bond differs, the shifts for the saturated portions of the molecule would be expected to be similar.

| Carbon Atom | Chemical Shift (ppm) |

| 1 | 64.5 |

| 2 | 55.8 |

| 3 | 74.2 |

| 4 | 76.9 |

| 5-7, 10-17 | 22-34 |

| 8, 9 | ~130 |

| 18 | 14.1 |

This table is illustrative and based on general knowledge of similar structures.

Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula and identifying structural features.

FAB-MS (Fast Atom Bombardment Mass Spectrometry): This soft ionization technique is well-suited for polar and thermally labile molecules like aminotriols, providing a clear molecular ion peak ([M+H]⁺), which for C₁₈H₃₇NO₃ is m/z 316.

GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the polar functional groups of the molecule must first be derivatized to increase volatility. A common derivatization is the formation of trimethylsilyl (B98337) (TMS) ethers from the hydroxyl groups and a TMS derivative of the amine. The fragmentation pattern of the derivatized molecule in the mass spectrometer can provide valuable structural information.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amine) | 3100-3500 |

| C-H stretch (alkane) | 2850-2960 |

| C=C stretch (alkene) | ~1650 |

| C-O stretch | 1050-1150 |

| N-H bend | 1590-1650 |

This table presents expected ranges for the indicated functional groups.

Chemical Derivatization and Degradation for Olefinic Bond and Stereochemistry Analysis

To unambiguously determine the position of the double bond and the stereochemistry of the chiral centers, chemical derivatization and degradation methods are often employed in conjunction with spectroscopic analysis.

While this compound is itself a long-chain base, this technique is more broadly applied to complex sphingolipids (like ceramides (B1148491) or glycosphingolipids) where this long-chain base might be a component. In such cases, methanolysis (acid-catalyzed hydrolysis in methanol) would cleave the amide bond, yielding the methyl ester of the fatty acid and the free long-chain base. These components can then be individually analyzed by GC-MS to determine their respective structures. This approach is fundamental in the broader field of sphingolipid analysis.

To determine the position of the double bond within the isolated long-chain base, oxidative cleavage is a powerful tool. Ozonolysis, followed by reductive or oxidative workup, cleaves the double bond and produces two smaller aldehyde or carboxylic acid fragments. Identification of these fragments by GC-MS allows for the definitive placement of the original double bond at C-8.

The determination of the absolute stereochemistry at C-2 and C-3 is more complex and often relies on comparison with synthetic standards or the application of chiral derivatization agents followed by chromatographic or spectroscopic analysis.

Dimethyl Disulfide (DMDS) Derivatization for Double Bond Localization

A crucial aspect of the structural elucidation of unsaturated long-chain compounds like this compound is the precise determination of the double bond's position. Dimethyl Disulfide (DMDS) derivatization, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), is a widely utilized and effective technique for this purpose.

The methodology involves the reaction of the unsaturated sphingoid base with DMDS in the presence of an iodine catalyst. This reaction proceeds via the addition of a methylthio (-SCH3) group to each carbon atom of the double bond, breaking the pi bond and forming a saturated dithioether derivative.

When the DMDS adduct of this compound is analyzed by GC-MS using electron ionization (EI), the molecule fragments in a predictable manner. The primary cleavage occurs at the carbon-carbon bond between the two methylthio-substituted carbons. This fragmentation results in two major diagnostic ions. The masses of these fragment ions directly correspond to the segments of the original molecule on either side of the double bond, thereby allowing for its unambiguous localization at the C-8 position.

For instance, the mass spectrum of the DMDS adduct would be expected to show a prominent ion resulting from the cleavage between C-8 and C-9. The mass of this ion would correspond to the fragment containing the amino-triol head group and the first seven carbons of the aliphatic chain, while the other key fragment would represent the remaining nine-carbon tail. The presence and mass-to-charge ratio (m/z) of these specific fragments provide definitive evidence for the double bond's location.

Below are tables summarizing the expected spectroscopic data for this compound and the characteristic mass spectral data for its DMDS derivative.

Table 1: Expected 13C NMR Spectroscopic Data for this compound (Note: Data is based on the publicly available spectrum for the (E)-isomer, stereochemistry at C-2 and C-3 may cause slight variations.)

| Carbon Atom | Chemical Shift (ppm) |

| 1 | ~63 |

| 2 | ~55 |

| 3 | ~74 |

| 4 | ~72 |

| 5 | ~34 |

| 6 | ~26 |

| 7 | ~29 |

| 8 | ~130 |

| 9 | ~130 |

| 10-17 | ~22-32 |

| 18 | ~14 |

Table 2: Expected Key Mass Spectral Data for this compound (Note: Data is based on the publicly available GC-MS spectrum for the (E)-isomer.)

| m/z | Interpretation |

| 315 | Molecular Ion [M]+ |

| 298 | [M-NH3]+ |

| 282 | [M-H2O-NH3]+ |

| Various | Fragments from cleavage of the aliphatic chain |

Table 3: Predicted Diagnostic GC-MS Fragmentation Ions of the DMDS Adduct of this compound for Double Bond Localization

| Fragment Ion | Predicted m/z | Structure |

| Fragment A | (Calculated based on structure) | CH3-(CH2)8-CH(SCH3)+ |

| Fragment B | (Calculated based on structure) | +(SCH3)CH-(CH2)3-CH(OH)-CH(OH)-CH(NH2)-CH2OH |

Total Organic Synthesis Pathways for this compound and Stereoisomers

The total synthesis of sphingoid bases and their stereoisomers is a complex undertaking that requires precise control over multiple stereocenters and functional groups. mdpi.com Various synthetic strategies have been developed to address these challenges, often employing a combination of established and novel organic reactions. researchgate.net

Regio- and Stereocontrolled Approaches

The creation of the specific stereochemistry of this compound necessitates highly controlled synthetic methods. Key strategies include:

Oxirane Opening: This classic method involves the nucleophilic opening of a chiral epoxide. The stereochemistry of the resulting amino alcohol is dictated by the stereochemistry of the epoxide and the nature of the nucleophile. This approach allows for the controlled installation of the amino and hydroxyl groups at adjacent stereocenters.

Aza-Claisen Rearrangement: This powerful nih.govnih.gov-sigmatropic rearrangement is utilized to form carbon-carbon bonds while simultaneously setting stereocenters. rsc.orgorganic-chemistry.org In the context of sphingoid base synthesis, an aza-Claisen rearrangement can be employed to introduce the amino group and establish the correct relative stereochemistry of the amino and hydroxyl moieties. rsc.org

Wittig Olefination: The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds. wikipedia.org In the synthesis of this compound, this reaction is crucial for the stereoselective introduction of the C8 double bond. By carefully selecting the appropriate phosphonium (B103445) ylide and carbonyl compound, chemists can control the geometry (E/Z) of the resulting alkene. wikipedia.orgnih.govelifesciences.org

Strategic Incorporations of Hydrophobic Chains and Functional Groups

The long hydrophobic octadecene chain is a defining feature of this sphingoid base. Its incorporation is a critical step in the synthesis. This is often achieved through:

Grignard Reactions: The addition of a long-chain Grignard reagent to a suitable electrophile, such as an aldehyde or epoxide, is a common strategy for introducing the hydrophobic tail.

Cross-Metathesis Reactions: Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation. mdpi.com A cross-metathesis reaction between a shorter, functionalized fragment and a long-chain terminal alkene can efficiently assemble the full carbon skeleton of the sphingoid base. nih.govelifesciences.org

Functional groups, such as the hydroxyl and amino moieties, are typically introduced using protected building blocks or through stereoselective transformations. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection at the final stages of the synthesis.

Challenges in Handling Complex Sphingoid Bases in Synthesis

The synthesis of complex sphingoid bases is fraught with challenges. mdpi.com These include:

Stereochemical Control: The presence of multiple stereocenters requires the use of highly stereoselective reactions to avoid the formation of diastereomeric mixtures, which can be difficult to separate. mdpi.com

Low Natural Abundance: Many atypical sphingoid bases are present in very low concentrations in biological systems, making their isolation for structural elucidation and biological testing impractical. This necessitates the development of efficient synthetic routes to obtain sufficient quantities for research. mdpi.com

Functional Group Compatibility: The presence of multiple functional groups (hydroxyls, amine, double bond) requires careful planning of the synthetic route and the use of orthogonal protecting group strategies to avoid unwanted side reactions.

Purification and Characterization: The amphiphilic nature of sphingoid bases can complicate their purification. A combination of chromatographic techniques is often required to obtain highly pure material. Extensive spectroscopic analysis (NMR, mass spectrometry) is necessary to confirm the structure and stereochemistry of the final product. mdpi.com

Chemoenzymatic Synthesis of this compound Precursors from Natural Sources

Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. This strategy can be particularly advantageous for the synthesis of complex molecules like sphingoid bases, often leading to higher yields and stereoselectivity compared to purely chemical methods.

Enzymatic Hydrolysis and Conversion Efficiency

Enzymes play a crucial role in the biosynthesis and degradation of sphingolipids in nature. nih.gov Harnessing the power of these biocatalysts offers a green and efficient alternative for the synthesis of sphingoid base precursors.

β-Glucosidase: This enzyme is commonly used for the hydrolysis of glycosidic bonds. In the context of sphingolipid synthesis, β-glucosidase can be employed to cleave the sugar moiety from a glycosphingolipid, yielding the ceramide backbone. This enzymatic step is typically highly efficient and proceeds under mild reaction conditions, avoiding the need for harsh chemical reagents.

The efficiency of enzymatic conversions is influenced by several factors, including enzyme concentration, substrate concentration, pH, and temperature. Optimization of these parameters is crucial for achieving high yields of the desired product.

| Parameter | Effect on Efficiency | Optimal Range |

|---|---|---|

| Enzyme Concentration | Higher concentration generally increases reaction rate | Dependent on specific enzyme and substrate |

| Substrate Concentration | Can lead to substrate inhibition at high concentrations | Typically optimized for each reaction |

| pH | Enzymes have an optimal pH range for activity | Varies depending on the specific enzyme |

| Temperature | Activity increases with temperature up to an optimum, then denatures | Enzyme-specific |

Microwave-Enhanced Methodologies for Preparation

Microwave-assisted organic synthesis has gained significant traction in recent years as a method to accelerate chemical reactions. nih.govyoutube.com The application of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. youtube.comnih.gov

In the preparation of sphingoid base precursors, microwave technology can be applied to various steps, including: nih.gov

Enzymatic Reactions: Microwave irradiation has been shown to enhance the activity of some enzymes, leading to faster reaction rates. nih.gov

Chemical Transformations: Microwave heating can accelerate key chemical steps in the synthesis, such as hydrolysis and functional group manipulations. nih.gov

Utility in Generating Diverse Sphingoid Base Libraries for Academic Research

The chemical and chemoenzymatic synthesis of this compound and its analogs is a cornerstone for the generation of diverse sphingoid base libraries, which are indispensable tools in academic research. These libraries, comprising a wide array of structurally varied sphingoid bases, enable systematic investigations into the multifaceted roles of sphingolipids in cellular processes, disease pathogenesis, and as potential therapeutic targets. The ability to create a broad spectrum of analogs allows researchers to dissect structure-function relationships, develop analytical standards, and probe the intricate network of sphingolipid metabolism and signaling.

The utility of these libraries in academic research is multifaceted, providing crucial resources for a variety of studies:

Elucidation of Sphingolipid Metabolism and Function: Sphingolipids are not merely structural components of cell membranes but also key players in signaling pathways that govern cell growth, differentiation, and apoptosis. nih.gov Diverse libraries of sphingoid base analogs, including isomers and derivatives with modified chain lengths, unsaturation patterns, and hydroxylation, are instrumental in identifying the substrates and products of enzymes involved in sphingolipid metabolism. nih.gov By introducing systematic structural changes, researchers can map the metabolic pathways and understand the specific roles of different sphingolipid species.

Development of Analytical Standards: The complexity of the sphingolipidome presents a significant analytical challenge. uzh.ch Synthetic sphingoid base libraries provide a collection of well-characterized standards that are essential for the accurate identification and quantification of endogenous sphingolipids using techniques like mass spectrometry. uzh.ch The availability of a diverse range of standards, including atypical and rare sphingoid bases, is critical for advancing the field of sphingolipidomics and for correlating changes in the sphingolipid profile with various physiological and pathological states. uzh.ch

Investigation of Biophysical Properties of Membranes: The structure of sphingoid bases significantly influences the biophysical properties of cell membranes, including fluidity, thickness, and the formation of lipid rafts. nih.gov Libraries of sphingoid base analogs allow for systematic studies on how variations in the sphingoid backbone affect membrane organization and dynamics. nih.gov For instance, analogs with altered stereochemistry or hydroxylation patterns can be incorporated into model membranes to investigate their impact on lipid packing and domain formation.

Probing Protein-Lipid Interactions: Sphingolipids interact with a multitude of proteins, including enzymes, receptors, and transporters, to regulate their activity and localization. Diverse sphingoid base libraries are valuable for screening and characterizing these interactions. By systematically varying the structure of the sphingoid base, it is possible to identify the specific structural features required for protein binding and to develop molecular probes to study these interactions in a cellular context.

Drug Discovery and Development: The enzymes of sphingolipid metabolism have emerged as promising targets for the development of new therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. nih.govresearchgate.net Libraries of sphingoid base analogs serve as a starting point for the discovery of potent and selective inhibitors or modulators of these enzymes. High-throughput screening of these libraries can identify lead compounds that can be further optimized for clinical development. nih.govresearchgate.net

The generation of diverse sphingoid base libraries centered around the this compound scaffold allows for the exploration of a wide chemical space. The table below provides a representative example of the structural diversity that can be achieved in such a library, highlighting the various modifications that can be introduced to the parent molecule.

Table 1: Representative Diversity in a Synthetic Sphingoid Base Library Based on this compound

| Modification Type | Description of Modification | Exemplary Analog Structure | Potential Research Application |

| Chain Length Variation | Alteration of the length of the aliphatic chain. | (2S,3S)-2-Aminohexadec-8-ene-1,3,4-triol | Investigating the influence of chain length on membrane integration and enzyme specificity. |

| Unsaturation Pattern | Modification of the position and geometry of the double bond. | (2S,3S)-2-Aminooctadec-4-ene-1,3,4-triol | Studying the role of double bond position in modulating membrane fluidity and cell signaling. |

| Hydroxylation Pattern | Addition or removal of hydroxyl groups. | (2S,3S)-2-Aminooctadec-8-ene-1,3-diol | Assessing the importance of specific hydroxyl groups for protein interactions and metabolic stability. |

| Stereochemical Variation | Inversion of stereocenters. | (2R,3R)-2-Aminooctadec-8-ene-1,3,4-triol | Determining the stereospecificity of enzymes and receptors involved in sphingolipid pathways. |

| Branching | Introduction of alkyl branches on the aliphatic chain. | (2S,3S)-2-Amino-16-methyloctadec-8-ene-1,3,4-triol | Exploring the effects of branched-chain sphingolipids on membrane properties and cellular processes. |

| Isotopic Labeling | Incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | (2S,3S)-2-Amino-[¹³C₁₈]octadec-8-ene-1,3,4-triol | Serving as internal standards for mass spectrometry-based quantification and for metabolic flux analysis. |

| Fluorination | Replacement of hydrogen atoms with fluorine. | (2S,3S)-2-Amino-9-fluorooctadec-8-ene-1,3,4-triol | Enhancing metabolic stability and serving as probes for NMR studies. |

| Functional Group Addition | Introduction of reporter groups (e.g., fluorescent tags, photo-crosslinkers). | (2S,3S)-2-(NBD-amino)octadec-8-ene-1,3,4-triol | Visualizing the subcellular localization and trafficking of sphingolipids. |

Research on the Biological Roles and Functional Significance of 2s,3s 2 Aminooctadec 8 Ene 1,3,4 Triol in Cellular and Subcellular Systems

Structural Integration into Complex Sphingolipids (e.g., Cerebrosides, Phytoceramides, Glycosphingolipids)

The sphingoid base (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol serves as the foundational backbone for a diverse array of complex sphingolipids. The initial step in this integration involves the formation of an amide bond between the amino group of the sphingoid base and a fatty acid, resulting in the creation of a ceramide. This ceramide molecule is the central hub from which more complex sphingolipids are synthesized.

These complex sphingolipids are crucial for various cellular functions, including cell recognition and signaling. The structural diversity of these molecules arises from modifications to both the sphingoid base and the attached fatty acid, as well as the addition of various head groups.

Glycosphingolipids: These are formed by the glycosylation of the primary hydroxyl group of the ceramide backbone.

Cerebrosides: The simplest glycosphingolipids, containing a single sugar residue (glucose or galactose) attached to the ceramide. They are vital components of the myelin sheath in nerve cells.

Gangliosides: More complex glycosphingolipids that contain one or more sialic acid residues, giving them a net negative charge. They are highly abundant on the surface of neuronal cells and play key roles in cell-to-cell communication and signal transduction.

Phytoceramides: Predominantly found in plants, fungi, and some animal tissues, these ceramides (B1148491) are characterized by a hydroxyl group at the C4 position of the sphingoid base, such as in this compound. These trihydroxy sphingoid bases are primarily channeled into the formation of a major class of plant sphingolipids called glycosyl inositol (B14025) phosphoryl ceramides (GIPCs).

The specific structure of the sphingoid base, including chain length, degree of saturation, and hydroxylation pattern, significantly influences the properties and functions of the resulting complex sphingolipid.

| Complex Sphingolipid Class | Structural Modification | Primary Location | Key Role of the Sphingoid Base |

|---|---|---|---|

| Ceramides | N-acylation of the sphingoid base | All eukaryotic cells (ER) | Core structural unit and signaling molecule precursor. |

| Cerebrosides | Addition of a single monosaccharide (glucose/galactose) to ceramide | Nerve cell myelin sheath, plasma membrane | Provides the hydrophobic anchor and influences membrane packing. |

| Glycosphingolipids (general) | Addition of complex carbohydrate chains to ceramide | Outer leaflet of plasma membrane | Forms the lipid backbone (ceramide) for cell surface antigens and receptors. |

| Phytoceramides / GIPCs | Typically contain a 4-hydroxy sphingoid base (like the subject compound) | Plants, fungi | The trihydroxy nature is crucial for the synthesis of GIPCs, the most abundant sphingolipid class in plants. |

Influence on Membrane Organization and Lipid Microdomain Dynamics

Sphingolipids, including those derived from this compound, are not passive structural elements but actively modulate the physical properties of cellular membranes. The unique structural features of this sphingoid base—its long hydrocarbon tail, the presence and position of the double bond, and multiple hydroxyl groups—allow for strong intermolecular interactions. These interactions, primarily hydrogen bonds and van der Waals forces, promote tight packing with other lipids, particularly cholesterol.

This preferential association leads to the formation of ordered, transient nanoscale assemblies known as lipid rafts or membrane microdomains. These domains are enriched in sphingolipids and cholesterol and serve as platforms for concentrating or excluding specific membrane proteins, thereby acting as hubs for cellular signaling and membrane trafficking.

The hydroxylation pattern of the sphingoid base is particularly important. The additional hydroxyl group at the C4 position in phytosphingosine-type bases, such as the subject compound, can increase the potential for hydrogen bonding. This enhanced interaction capability is thought to be essential for the formation of stable microdomains and for the proper organization of membrane-associated proteins. Studies in plants have shown that the loss of this C4-hydroxyl group leads to significant changes in the sphingolipid profile and causes growth defects, likely by disrupting the localization of crucial membrane proteins. The structure of the ceramide acyl chain also dictates the assembly and function of these nanodomains.

| Structural Feature of the Sphingoid Base | Influence on Membrane Properties | Impact on Microdomain Dynamics |

|---|---|---|

| Long Hydrocarbon Chain (C18) | Increases hydrophobicity, promotes membrane stability. | Facilitates strong van der Waals interactions, essential for raft formation. |

| Unsaturation (C8-ene) | Introduces a kink in the acyl chain, affecting lipid packing and membrane fluidity. | Modulates the phase behavior and size of microdomains. |

| Hydroxyl Groups (C1, C3, C4) | Act as hydrogen bond donors and acceptors, increasing intermolecular interactions. | Stabilizes lipid rafts through hydrogen bonding networks with other lipids and proteins. |

| Amine Group (C2, acylated) | Forms a stable amide linkage with fatty acids, creating the ceramide backbone. | The ceramide structure is fundamental to the self-association properties of sphingolipids in microdomains. |

Participation in Intracellular Signaling Pathways and Regulatory Networks

Sphingolipids derived from this compound are not only structural components but also potent bioactive molecules. The sphingoid base itself, along with its metabolites like ceramides and phosphorylated derivatives, can act as second messengers in a variety of signaling cascades that regulate fundamental cellular processes. These processes include apoptosis, cell cycle progression, differentiation, and senescence.

The synthesis of the this compound backbone is intrinsically linked to amino acid metabolism. The de novo biosynthesis of all sphingolipids begins in the endoplasmic reticulum with a rate-limiting condensation reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). This enzyme joins the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA, to form 3-ketosphinganine.

This initial product is then rapidly converted through a series of enzymatic reactions, including reduction and desaturation, to yield the final sphingoid base. The activity of SPT is the gateway to sphingolipid synthesis, making the availability of its substrates, particularly L-serine, a critical regulatory point. Therefore, cellular serine levels directly influence the rate of sphingoid base production, linking the metabolic state of the cell to the synthesis of these crucial structural and signaling lipids.

| Enzyme/Complex | Substrates | Product | Significance |

|---|---|---|---|

| Serine Palmitoyltransferase (SPT) | L-Serine, Palmitoyl-CoA | 3-Ketosphinganine | Catalyzes the first and rate-limiting step of de novo sphingolipid biosynthesis. |

| 3-Ketosphinganine Reductase | 3-Ketosphinganine, NADPH | Sphinganine (B43673) (Dihydrosphingosine) | Reduces the ketone to a hydroxyl group, forming the basic sphingoid backbone. |

| Sphingolipid Desaturase/Hydroxylase | Sphinganine | This compound (via intermediates) | Introduces double bonds and hydroxyl groups to create the final sphingoid base structure. |

The sphingoid base and its ceramide derivatives are potent modulators of intracellular signaling pathways, often by directly or indirectly interacting with key effector proteins such as protein kinases and phosphatases.

Protein Kinase C (PKC): Sphingosine (B13886), a closely related sphingoid base, is a well-characterized inhibitor of Protein Kinase C (PKC). It is believed to exert this effect by competing with the activator diacylglycerol (DAG) at the regulatory domain of the kinase. By extension, this compound and its metabolites are also thought to play a role in modulating PKC activity, thereby influencing the vast number of cellular processes controlled by this kinase family.

Stress-Activated Protein Kinases (SAPKs): Ceramide has been shown to be a powerful second messenger in stress-signaling cascades, leading to the activation of SAPKs like Jun N-terminal kinase (JNK). This activation is a key event in the cellular response to stressors such as tumor necrosis factor-alpha (TNF-α) and is often linked to the induction of apoptosis.

Protein Phosphatases: In addition to activating kinases, ceramide can also directly activate protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). By activating these phosphatases, ceramide can antagonize pro-growth and survival pathways that are dependent on protein phosphorylation, such as the Akt/PKB pathway. This dual ability to activate stress kinases and inhibitory phosphatases positions ceramide as a critical regulator of the cellular life-death balance.

| Signaling Effector | Sphingolipid Modulator | Observed Effect | Downstream Consequence |

|---|---|---|---|

| Protein Kinase C (PKC) | Sphingosine (related sphingoid base) | Inhibition. | Modulation of cell growth, differentiation, and tumor promotion pathways. |

| Stress-Activated Protein Kinases (e.g., JNK) | Ceramide | Activation. | Induction of stress responses and apoptosis. |

| Protein Phosphatase 2A (PP2A) | Ceramide | Activation. | Dephosphorylation and inhibition of pro-survival proteins (e.g., Akt/PKB). |

| Kinase Suppressor of Ras (KSR) | Ceramide | Activation. | Involvement in apoptotic signaling pathways. |

Advanced Analytical Methodologies for Studying 2s,3s 2 Aminooctadec 8 Ene 1,3,4 Triol in Research

High-Resolution Mass Spectrometry for Molecular Characterization and Lipidomics

High-resolution mass spectrometry (HRMS) is a cornerstone in the field of lipidomics, offering unparalleled sensitivity and specificity for the detailed analysis of sphingolipids like (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol. Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers provide the necessary resolving power and mass accuracy to determine elemental compositions and distinguish between isobaric species.

Quantitative and Qualitative Profiling of Sphingoid Bases and Derivatives

The quantitative and qualitative profiling of sphingoid bases and their derivatives is routinely achieved using HRMS coupled with liquid chromatography. nih.gov This approach allows for the separation and detection of a wide array of sphingolipid species within a single analytical run. For quantitative analysis, a robust method involves the use of a suite of internal standards, ideally isotopically labeled versions of the analytes, to correct for variations in sample extraction, processing, and instrument response. nih.gov

Table 1: Representative Internal Standards for Sphingoid Base Quantification

| Internal Standard | Abbreviation | Use in Quantification |

| C17-Sphingosine | d17:1 Sph | Quantification of C18-sphingosine and related species |

| C17-Sphinganine | d17:0 Sa | Quantification of C18-sphinganine and related species |

| C17-Phytosphingosine | t17:0 Phyto | Quantification of C18-phytosphingosine and related trihydroxy bases |

Qualitative profiling, on the other hand, focuses on the identification of known and unknown sphingolipids in a sample. High-resolution full-scan mass spectra provide accurate mass measurements, which are used to generate potential elemental formulas. Subsequent fragmentation analysis (MS/MS) is then used to confirm the identity of the compounds.

Enhanced Product Ion Scanning for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of sphingoid bases. Enhanced product ion (EPI) scanning, a feature available on hybrid mass spectrometers like quadrupole-linear ion trap (QTrap) instruments, allows for the sensitive detection of fragment ions, providing detailed structural information. nih.gov

Table 2: Common Fragmentation Pathways for C18 Sphingoid Bases in Positive Ion MS/MS

| Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) | Structural Information Gained |

| [M+H]⁺ | [M+H - H₂O]⁺, [M+H - 2H₂O]⁺, [M+H - 3H₂O]⁺ | Presence of hydroxyl groups |

| [M+H]⁺ | Fragments from C-C bond cleavages | Alkyl chain structure |

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organic molecules, including the determination of stereochemistry and conformational preferences. For a molecule with multiple chiral centers like this compound, NMR is crucial for confirming the relative and absolute configuration.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the chemical environment of each atom in the molecule. The chemical shifts and coupling constants of the protons on the chiral carbons (C2 and C3) and the adjacent carbons (C1 and C4) are particularly informative for determining the syn stereochemistry. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, which is vital for conformational analysis. While a complete NMR spectral assignment for this compound is not publicly documented, the SpectraBase database confirms the existence of a ¹³C NMR spectrum for the (E)-isomer, indicating that such analyses are feasible.

Chromatographic Separations for Isomer Differentiation and Quantitative Analysis

Chromatographic techniques are essential for the separation of this compound from other lipids and for the differentiation of its isomers prior to detection by mass spectrometry or other detectors.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is the most common separation technique coupled with mass spectrometry for the analysis of sphingolipids. Reversed-phase (RP) HPLC, typically using a C18 column, separates lipids based on their hydrophobicity. This is effective for separating sphingoid bases with different chain lengths and degrees of unsaturation. For instance, RP-HPLC can separate C18 sphingoid bases from their C16 or C20 counterparts. The separation of stereoisomers, however, can be more challenging and may require specialized chiral columns or derivatization.

Normal-phase (NP) HPLC separates lipids based on the polarity of their head groups. While less common for free sphingoid bases, it is a valuable technique for separating different classes of sphingolipids.

Gas Chromatography (GC) for Derivatized Components

Gas Chromatography (GC) is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Since sphingoid bases like this compound are non-volatile due to their polar hydroxyl and amino groups, they must be derivatized prior to GC analysis. Silylation is a common derivatization method where the active hydrogens on the hydroxyl and amino groups are replaced with trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte.

The resulting silylated derivatives can be separated on a GC column, often a nonpolar or medium-polarity column, and detected by a flame ionization detector (FID) or, more powerfully, a mass spectrometer (GC-MS). GC-MS provides both retention time information for identification and a mass spectrum for structural confirmation. The mass spectra of TMS derivatives of sphingoid bases often show characteristic fragmentation patterns that can be used for their identification. The existence of a GC-MS spectrum for (E)-2-amino-8-octadec-8-ene-1,3,4-triol in the SpectraBase database suggests that this is a viable analytical approach. spectrabase.com

Table 3: Common Silylating Reagents for GC Analysis of Sphingoid Bases

| Reagent | Abbreviation | Derivative Formed |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) |

Isotopic Labeling and Flux Analysis for Tracing Metabolic Pathways

Isotopic labeling is a powerful technique for tracing the metabolic fate of precursors into complex molecules like this compound. This approach involves introducing atoms with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, ²H) into cellular systems and tracking their incorporation into various metabolites over time. nih.gov By using precursors such as ¹³C-labeled serine or ¹⁵N-labeled palmitate, researchers can follow the de novo synthesis pathway of sphingolipids. core.ac.uk

Metabolic Flux Analysis (MFA) utilizes the data from isotopic labeling experiments to quantify the rates (fluxes) of metabolic reactions within a network. nih.gov This method provides a dynamic view of cellular metabolism, revealing how pathways leading to the synthesis of this compound are regulated under different physiological or pathological conditions. nih.govuniveuropea.com The combination of stable isotope tracers with high-resolution mass spectrometry (MS) allows for the precise measurement of labeling patterns in different sphingolipid species, offering detailed insights into their synthesis and turnover rates. core.ac.ukresearchgate.net This approach is crucial for understanding the dynamic regulation of sphingolipid biosynthesis without perturbing the natural metabolic flow. nih.gov

| Isotopic Tracer | Metabolic Precursor | Pathway Application | Reference |

|---|---|---|---|

| [U-¹³C₆]-Glucose | Glucose | Traces carbon backbone incorporation into serine and fatty acids for de novo synthesis. | nih.gov |

| [¹⁵N]-Serine | L-Serine | Directly labels the nitrogen atom in the sphingoid base backbone. | core.ac.uk |

| [¹³C₁₆]-Palmitate | Palmitic Acid | Labels the fatty acid component and can be incorporated into the sphingoid backbone. | frontiersin.org |

| ²H₂O (Heavy Water) | Water | Labels through widespread incorporation of deuterium, allowing for measurement of lipid turnover. | researchgate.net |

Genetic and Pharmacological Tools for Enzymatic Pathway Elucidation

The identification and characterization of enzymes responsible for the metabolism of this compound heavily rely on genetic and pharmacological tools. medrxiv.orgbmj.com These approaches allow for the targeted manipulation of specific enzymes to observe the resulting changes in the sphingolipid profile.

Pharmacological inhibitors are small molecules that block the activity of specific enzymes. nih.gov For instance, myriocin (B1677593) is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme that catalyzes the first and rate-limiting step in the de novo sphingolipid synthesis pathway. nih.govmdpi.compatsnap.com By treating cells with such inhibitors, researchers can halt the production of downstream sphingolipids, including this compound, and study the functional consequences of their depletion. nih.gov

| Inhibitor | Target Enzyme | Effect on Pathway | Reference |

|---|---|---|---|

| Myriocin (ISP-1) | Serine Palmitoyltransferase (SPT) | Blocks the first step of de novo sphingolipid synthesis. | nih.govmdpi.compatsnap.com |

| Fumonisin B1 | Ceramide Synthase (CerS) | Inhibits the acylation of the sphingoid base to form ceramide. | nih.gov |

| Safingol | Sphingosine (B13886) Kinase (SphK) | Prevents the phosphorylation of sphingosine to sphingosine-1-phosphate. | mdpi.com |

| D-threo-PDMP | Glucosylceramide Synthase (GCS) | Blocks the synthesis of glucosylceramide from ceramide. | researchgate.net |

Genome-Wide Association Studies (GWAS) are utilized to identify common genetic variants across the genome that are associated with variations in the levels of specific molecules, such as sphingolipids. bmj.comnih.gov By analyzing the genetic makeup and circulating sphingolipid concentrations of large populations, researchers can pinpoint genes that influence sphingolipid metabolism. nih.govresearchgate.net

For example, GWAS have identified associations between variants in genes like SPTLC3, LASS4 (also known as CERS4), and SGPP1 and the plasma levels of various ceramides (B1148491) and sphingomyelins. nih.gov These studies provide strong evidence for the role of the enzymes encoded by these genes in the sphingolipid metabolic network. Such findings can guide further investigation into the specific enzymes that might regulate the synthesis or degradation of this compound. nih.govplos.org

| Gene | Encoded Enzyme/Protein | Associated Sphingolipid Trait | Reference |

|---|---|---|---|

| SPTLC3 | Serine palmitoyltransferase, long chain base subunit 3 | Levels of various ceramide and sphingomyelin (B164518) species. | nih.gov |

| CERS4 (LASS4) | Ceramide Synthase 4 | Concentrations of specific ceramide species. | nih.gov |

| SGPP1 | Sphingosine-1-phosphate phosphatase 1 | Levels of sphingosine-1-phosphate and related sphingolipids. | nih.gov |

| ATP10D | P4-type ATPase (flippase) | Plasma sphingomyelin levels. | nih.gov |

To confirm the function of enzymes identified through methods like GWAS, researchers employ targeted genetic manipulations such as gene knockdown and overexpression. bmj.com

Gene knockdown , often achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), reduces the expression of a specific gene, leading to a decrease in the corresponding enzyme's concentration. nih.govmdpi.com For example, knocking down a specific ceramide synthase (CERS) allows researchers to observe the impact on the cellular profile of ceramides with different fatty acid chain lengths. mdpi.com This approach can be used to identify the specific synthase responsible for a step in the formation of a precursor to this compound.

Conversely, gene overexpression involves introducing additional copies of a gene into cells, often using viral vectors, to increase the production of a particular enzyme. nih.gov Overexpressing an enzyme suspected to be involved in the metabolism of this compound and observing a corresponding increase in its levels would provide direct evidence of the enzyme's function. bmj.com Modern techniques like CRISPR-based genomic editing offer even more precise ways to manipulate genes involved in sphingolipid metabolism. elsevierpure.comnih.gov

| Genetic Approach | Target Gene Example | Observed Effect | Reference |

|---|---|---|---|

| siRNA Knockdown | CERS2 (Ceramide Synthase 2) | Reduction in very long-chain (VLC) ceramides and sphingolipids. | mdpi.com |

| shRNA Knockdown | CBFβ (Core Binding Factor β) | Altered sphingolipid metabolism, with substantial increases in ceramide species. | nih.gov |

| Overexpression | SPHK1 (Sphingosine Kinase 1) | Increased levels of sphingosine-1-phosphate, promoting cell proliferation. | nih.gov |

| Overexpression | GCS (Glucosylceramide Synthase) | Increased conversion of ceramide to glucosylceramide, conferring resistance to apoptosis. | nih.gov |

Future Directions in Academic Research on 2s,3s 2 Aminooctadec 8 Ene 1,3,4 Triol

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

A fundamental area of future research will be the comprehensive mapping of the biosynthetic and metabolic pathways specific to (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol. While the canonical de novo sphingolipid synthesis pathway, initiated by the enzyme serine palmitoyltransferase (SPT), is well-established for common sphingoid bases, the precise enzymatic steps leading to this particular isomer are not fully understood. mdpi.comacs.org

Key research questions will revolve around identifying the specific desaturases that introduce the double bond at the C-8 position and the reductases that establish the (2S,3S) stereochemistry. It is plausible that novel or promiscuous enzymatic activities are involved, representing a deviation from the canonical pathway that produces the more common (2S,3R) stereoisomer of sphingosine (B13886). nih.gov Advanced metabolomic and lipidomic studies, coupled with genetic screening in model organisms, will be instrumental in identifying the enzymes and intermediate metabolites involved. nih.gov Furthermore, investigating the catabolism of this triol will be crucial to understanding its lifecycle and potential conversion into other bioactive signaling molecules. researchgate.netfrontiersin.org

Table 1: Key Research Questions for Biosynthetic and Metabolic Pathway Elucidation

| Research Question | Proposed Methodologies | Potential Significance |

| What are the specific enzymes responsible for the synthesis of this compound? | CRISPR-based genetic screening, heterologous expression of candidate enzymes, in vitro enzymatic assays. | Identification of novel enzymatic functions and potential targets for modulating the levels of this specific lipid. |

| Does this compound serve as a precursor for other bioactive sphingolipids? | Stable isotope tracing, mass spectrometry-based lipidomics, pulse-chase experiments. | Understanding its role within the broader sphingolipid metabolic network and its potential signaling cascades. researchgate.net |

| How are the levels of this sphingoid base regulated within the cell? | Transcriptomic and proteomic analysis of cells under varying conditions, investigation of feedback inhibition mechanisms. | Insights into the homeostatic control of sphingolipid metabolism and its dysregulation in disease. frontiersin.org |

Investigation of Stereoisomer-Specific Biological Functions and Their Mechanisms

The stereochemistry of sphingoid bases is a critical determinant of their biological activity. researchgate.net The (2S,3S) configuration of the target molecule is less common than the D-erythro (2S,3R) configuration of sphingosine, suggesting it may have unique biological functions or interact with different protein targets. Future research must focus on delineating these stereoisomer-specific roles.

This will involve comparative studies using different stereoisomers to assess their impact on cellular processes such as apoptosis, cell proliferation, and inflammation. researchgate.net Identifying the specific protein receptors, enzymes, and lipid-binding domains that preferentially interact with the (2S,3S) isomer will be paramount. Such studies could reveal novel signaling pathways and cellular responses that are uniquely modulated by this compound. For example, it is known that the stereochemistry of ceramides (B1148491), which are derivatives of sphingoid bases, can significantly influence their ability to induce the production of extracellular vesicles, a process implicated in neurodegenerative diseases like Alzheimer's. researchgate.net

Development of Novel Synthetic Strategies for Advanced Research Tools and Probes

To facilitate in-depth biological investigations, the development of robust and stereoselective synthetic routes to this compound and its derivatives is essential. nih.gov While synthetic methods for various sphingoid bases exist, optimizing these for the specific stereochemistry and unsaturation pattern of the target compound will be a key challenge. beilstein-journals.org

Beyond bulk synthesis, future work should focus on creating advanced chemical probes to visualize and track the molecule within cells and tissues. nih.govchemicalprobes.org This includes the development of:

Fluorescently labeled analogs: To monitor the subcellular localization and trafficking of the compound in real-time using advanced microscopy techniques.

Photo-activatable and clickable probes: To identify direct binding partners (proteins and lipids) through covalent cross-linking and subsequent proteomic or lipidomic analysis. mdpi.com

Isotopically labeled standards: For accurate quantification in complex biological samples using mass spectrometry. nih.gov

These chemical tools will be indispensable for elucidating the compound's mechanism of action and its metabolic fate. nih.gov

Table 2: Examples of Advanced Research Tools and Probes

| Probe Type | Synthetic Strategy | Application |

| Fluorescently Labeled Analog | Attachment of a fluorophore (e.g., NBD, BODIPY) to the alkyl chain. | Live-cell imaging of subcellular localization and dynamic trafficking between organelles. |

| Photo-crosslinking and Bioorthogonal Probe | Incorporation of a diazirine group for photo-activation and an alkyne or azide (B81097) for click chemistry. | Identification of direct protein and lipid binding partners in a cellular context. |

| Stable Isotope Labeled Standard | Synthesis using precursors enriched with 13C or 2H. | Accurate quantification of endogenous levels in tissues and cells by mass spectrometry. |

Interdisciplinary Research Integrating Structural Biology, Biophysics, and In Silico Modeling

A comprehensive understanding of this compound will require an interdisciplinary approach that combines experimental and computational methods.

Structural Biology: Determining the three-dimensional structures of this lipid in complex with its protein targets (e.g., enzymes, receptors) using techniques like X-ray crystallography and cryo-electron microscopy will provide atomic-level insights into its mechanism of action.

Biophysics: Biophysical studies will be crucial to understand how this molecule influences the properties of cellular membranes. nih.gov Techniques such as fluorescence correlation spectroscopy (FCS) and studies with model membranes (nanodiscs) can reveal how it affects membrane fluidity, domain formation (lipid rafts), and the function of embedded membrane proteins. nih.gov

In Silico Modeling: Computational approaches, including molecular docking and molecular dynamics (MD) simulations, will be invaluable for predicting potential protein binding partners and for simulating the behavior of the lipid within a membrane bilayer. nih.govnih.govresearchgate.net These models can guide experimental design and help interpret complex biophysical data.

By integrating these diverse disciplines, researchers can build a holistic model of how this compound functions at the molecular, cellular, and organismal levels, paving the way for future translational research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.